

Preclinical Toxicology and Safety Profile of Gadoterate Meglumine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Gadoterate

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Introduction

Gadoterate meglumine, a gadolinium-based contrast agent (GBCA) with a macrocyclic and ionic structure, has been a cornerstone in magnetic resonance imaging (MRI) for over three decades. Its high thermodynamic and kinetic stability are designed to minimize the release of free gadolinium ions, a key factor in its safety profile. This technical guide provides a comprehensive overview of the preclinical toxicology and safety data for **gadoterate** meglumine, drawing from a wide range of nonclinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the nonclinical safety assessment of this widely used contrast agent.

Acute Toxicity

Single-dose toxicity studies have been conducted to determine the potential for acute adverse effects following a single intravenous administration of **gadoterate** meglumine.

Species	Route of Administration	LD50 (mmol/kg)	Reference
Mouse	Intravenous	11	[1]

Experimental Protocol: Acute Intravenous Toxicity in Mice

The acute intravenous toxicity of **gadoterate** meglumine was evaluated in mice. The study aimed to determine the median lethal dose (LD50) following a single bolus injection.

- Test System: Mice (specific strain not detailed in the available documentation).
- Administration: A single intravenous injection of **gadoterate** meglumine was administered.
- Dose Levels: Multiple dose levels were used to establish a dose-response relationship for mortality.
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period post-administration.
- Endpoint: The primary endpoint was the calculation of the LD50 value, representing the dose at which 50% of the animals died.^[1]

Repeated-Dose Toxicity

The potential for toxicity following repeated administration of **gadoterate** meglumine has been evaluated in both rodent and non-rodent species. These studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Species	Route of Administration	Duration	NOAEL (mmol/kg/day)	Key Findings	Reference
Rat (Juvenile)	Intravenous	Single dose on PND 10 or 6 administrations from PND 10 to 30	2.5	Well tolerated with no significant treatment-related effects on development, behavior, or sexual maturation. Minor, non-adverse changes in clinical biochemistry and urinary parameters were observed.	[2][3]
Dog	Intravenous	4 weeks	0.7	No significant toxicological findings at the NOAEL.	[1]

Experimental Protocol: 4-Week Repeated-Dose Intravenous Toxicity in Dogs

This study was designed to assess the systemic toxicity of **gadoterate** meglumine when administered daily to dogs for 4 weeks.

- Test System: Beagle dogs.
- Administration: Daily intravenous injection.

- Dose Levels: 0 (saline control), 0.3, 0.7, and 1.5 mmol/kg/day.
- Group Size: 5 dogs per sex for the control and high dose groups; 3 dogs per sex for the low and mid-dose levels.
- Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
- Endpoint: Determination of the NOAEL.[\[1\]](#)

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted to assess the potential of **gadoterate** meglumine to induce genetic mutations or chromosomal damage. The results consistently demonstrate a lack of genotoxic potential.[\[4\]](#)

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without S9	Negative	[4]
In Vitro Chromosome Aberration Assay	Chinese Hamster Ovary (CHO) cells	With and without S9	Negative	[4]
In Vitro Gene Mutation Assay	Chinese Hamster Lung (CHL) cells	With and without S9	Negative	[4]
In Vivo Mouse Micronucleus Assay	Mouse bone marrow	N/A	Negative	[4]

Experimental Protocol: In Vivo Mouse Micronucleus Assay

This assay evaluates the potential of a test substance to induce chromosomal damage by detecting the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

- Test System: Mice.
- Administration: Intravenous injection of **gadoterate** meglumine.
- Dose Levels: A range of doses, including a maximum tolerated dose, along with negative and positive controls.
- Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment.
- Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated PCEs is determined by microscopic examination. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of *Salmonella typhimurium*.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537).
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- Procedure: The bacterial strains are exposed to various concentrations of **gadoterate** meglumine in the presence or absence of S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of **gadoterate** meglumine have not been performed.^[4] This is consistent with the regulatory guidance for diagnostic agents that are used infrequently and have a short biological half-life.

Reproductive and Developmental Toxicity

The potential effects of **gadoterate** meglumine on fertility, embryo-fetal development, and pre- and postnatal development have been investigated in rats and rabbits.

Species	Study Type	Dosing Period	NOAEL (mmol/kg/day)	Key Findings	Reference
Rat	Fertility and Early Embryonic Development	Females: 14 days before mating through gestation day 17	10	No impairment of male or female fertility and reproductive performance.	[13]
Rat	Embryo-fetal Development	Gestation Days 6 to 17	10	No adverse developmental effects. Maternal toxicity was observed at 10 mmol/kg/day.	[4] [13]
Rabbit	Embryo-fetal Development	Gestation Days 6 to 19	3	No adverse developmental effects. Maternal toxicity was observed at 7 mmol/kg/day.	[4] [13]

Experimental Protocol: Embryo-fetal Developmental Toxicity Study in Rabbits

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus when administered during the period of organogenesis.

- Test System: Pregnant rabbits.
- Administration: Intravenous administration of **gadoterate** meglumine.
- Dose Levels: 0 (control), 1, 3, and 7 mmol/kg/day.
- Dosing Period: Gestation days 6 through 19.
- Maternal Evaluation: Clinical signs, body weight, food consumption, and post-mortem examination of the dam.
- Fetal Evaluation: At the end of the dosing period (near term), fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities. Parameters such as the number of corpora lutea, implantations, resorptions, and live/dead fetuses are also recorded.[\[13\]](#)

Local Tolerance

Local tolerance studies have been conducted to evaluate the potential for irritation at the site of administration.

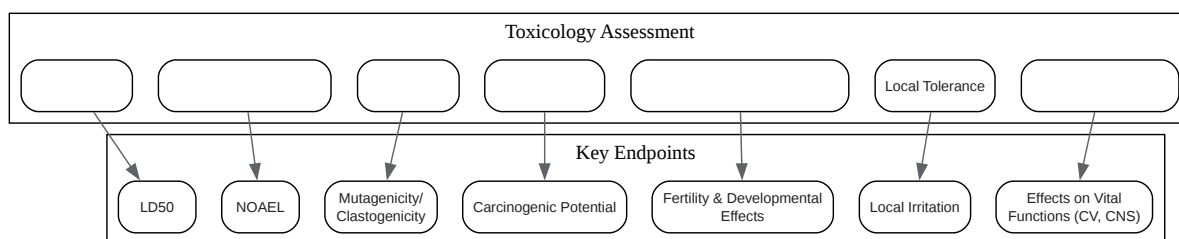
- Rat: Following subcutaneous or intramuscular injection of 2.5 mmol/kg, transient local inflammatory reactions such as hematoma, edema, and cellular infiltration were observed at 6 hours post-dose. These effects were resolved by day 1 and 3, and **gadoterate** meglumine was considered well-tolerated.[\[1\]](#)
- Rabbit: Intravenous, intra-arterial, and perivenous administration at doses up to 0.9 mmol/animal resulted in microscopic findings such as erythema, hemorrhagic infiltration, and inflammatory cell presence, consistent with local irritation.[\[1\]](#)

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

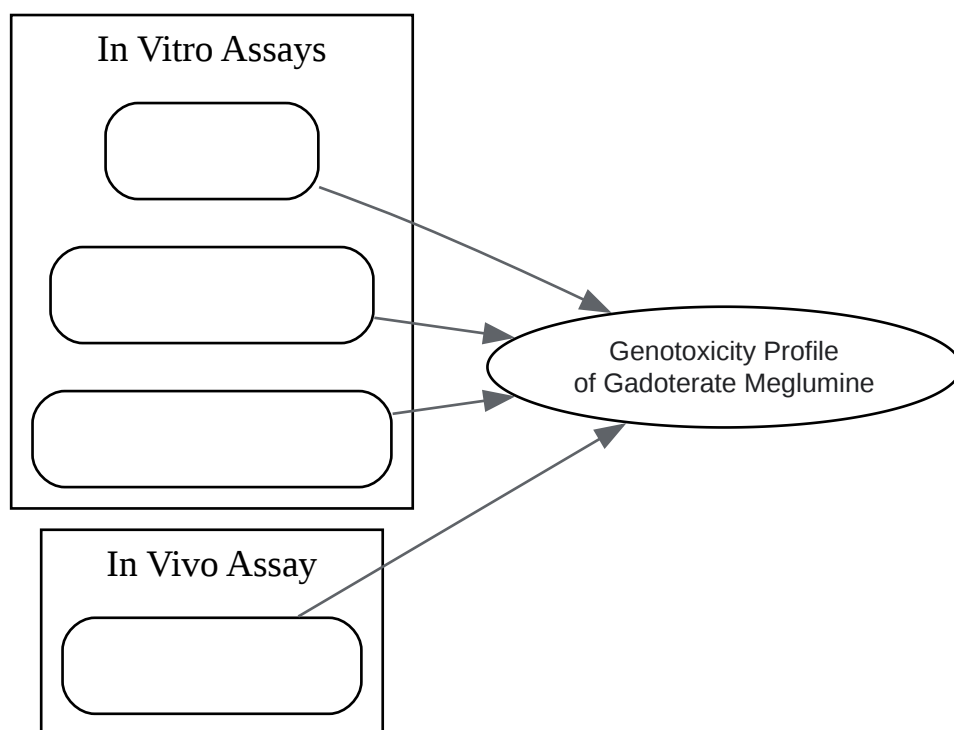
- Cardiovascular System: In nonclinical studies in dogs and rabbits, **gadoterate** meglumine did not show any direct deleterious effects on cardiac electrophysiology, including ventricular repolarization.[1]
- Central Nervous System (CNS): In mice, at doses up to the intravenous LD50 (11 mmol/kg), **gadoterate** meglumine had no significant effects on motility, general depressant reflexes, thermoregulation, or antinociceptive response.[1]

Visualizations



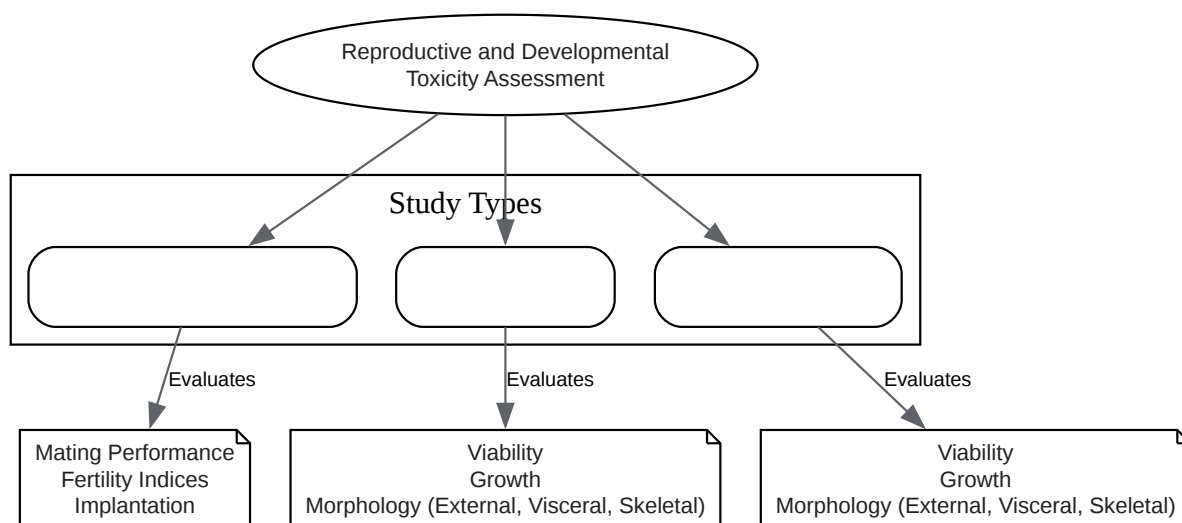
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Preclinical Toxicology Assessment Workflow for **Gadoterate** Meglumine.



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Standard Battery of Genotoxicity Assays for **Gadoterate** Meglumine.



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Reproductive and Developmental Toxicity Assessment Strategy.

Conclusion

The comprehensive preclinical toxicology data for **gadoterate** meglumine demonstrate a favorable safety profile. The acute toxicity is low, and repeated-dose studies in both juvenile and adult animals have established clear no-observed-adverse-effect levels. The extensive battery of genotoxicity assays consistently shows no evidence of mutagenic or clastogenic potential. While long-term carcinogenicity studies have not been conducted, this is in line with regulatory expectations for this class of diagnostic agents. Reproductive and developmental toxicity studies have not identified any adverse effects on fertility or teratogenic potential at doses that are not maternally toxic. Local tolerance and safety pharmacology studies further support the overall safety of **gadoterate** meglumine. This robust nonclinical dataset, combined with decades of clinical use, substantiates the safety of **gadoterate** meglumine for its intended diagnostic applications.

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